3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a spiro[5.5]undecane core with a dioxaspiro ring and a methylene bridge linked to an o-tolylamino group. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between o-toluidine and a suitable spirocyclic diketone precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are utilized to obtain high-purity samples suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The presence of the o-tolylamino group and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A structurally related compound with similar spirocyclic features but lacking the o-tolylamino group.
1,3-Dioxane derivatives: Compounds with a similar dioxane ring structure but different substituents.
1,3-Dithiane derivatives: Compounds with sulfur-containing rings that exhibit similar stereochemistry.
Uniqueness
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to the presence of the o-tolylamino group, which imparts distinct chemical reactivity and potential biological activity. The combination of the spirocyclic structure and the methylene bridge further enhances its uniqueness compared to other related compounds.
Properties
IUPAC Name |
3-[(2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-7-3-4-8-14(12)18-11-13-15(19)21-17(22-16(13)20)9-5-2-6-10-17/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTBEUVSZBQGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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